molecular formula C21H14Cl2N2OS B12035853 [3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone

[3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone

Cat. No.: B12035853
M. Wt: 413.3 g/mol
InChI Key: VEXKOHKCBCNGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • (3-AMINO-6-PHENYL-THIENO[2,3-B]PYRIDIN-2-YL)-(4-CHLORO-PHENYL)-METHANONE
  • (3-AMINO-6-METHYL-THIENO[2,3-B]PYRIDIN-2-YL)-(4-CHLORO-PHENYL)-METHANONE
  • (3-AMINO-4,6-DIMETHYL-THIENO[2,3-B]PYRIDIN-2-YL)-(2,4-DICHLOROPHENYL)-METHANONE

Uniqueness

The uniqueness of (3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H14Cl2N2OS

Molecular Weight

413.3 g/mol

IUPAC Name

[3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C21H14Cl2N2OS/c1-11-2-4-12(5-3-11)17-9-8-15-18(24)20(27-21(15)25-17)19(26)14-7-6-13(22)10-16(14)23/h2-10H,24H2,1H3

InChI Key

VEXKOHKCBCNGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=C(C=C(C=C4)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.